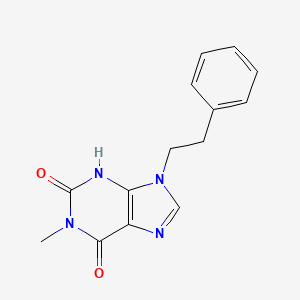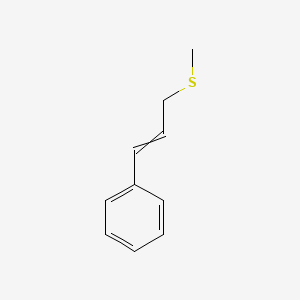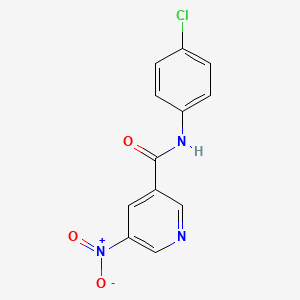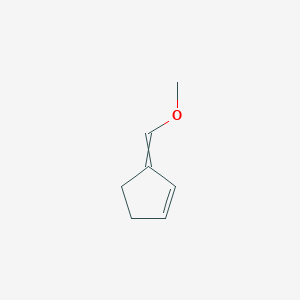
3-(Methoxymethylidene)cyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethylidene)cyclopent-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more carbon-carbon double bonds within the ring structure. This compound is characterized by a methoxymethylidene group attached to a cyclopentene ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethylidene)cyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of cyclopentene with methoxymethylidene reagents under specific conditions. For example, the reaction of cyclopentene with methoxymethylidene chloride in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethylidene)cyclopent-1-ene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond into a single bond, yielding cyclopentane derivatives.
Substitution: The methoxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, methoxymethylidene chloride.
Major Products
Epoxides: Formed through oxidation reactions.
Diols: Formed through hydroxylation reactions.
Cyclopentane derivatives: Formed through reduction reactions.
Scientific Research Applications
3-(Methoxymethylidene)cyclopent-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethylidene)cyclopent-1-ene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its methoxymethylidene group can participate in resonance stabilization, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simple cycloalkene with a single double bond.
Methoxymethylidene derivatives: Compounds with similar functional groups attached to different ring structures.
Uniqueness
3-(Methoxymethylidene)cyclopent-1-ene is unique due to the presence of both a cyclopentene ring and a methoxymethylidene group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
60778-43-0 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
3-(methoxymethylidene)cyclopentene |
InChI |
InChI=1S/C7H10O/c1-8-6-7-4-2-3-5-7/h2,4,6H,3,5H2,1H3 |
InChI Key |
JUGDHAKYRHALPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC=C1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)

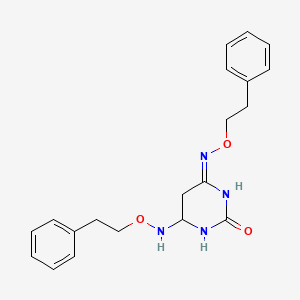

![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)
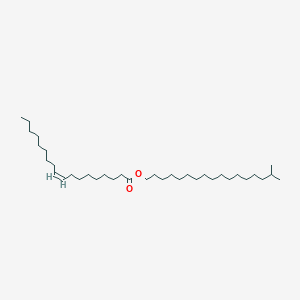
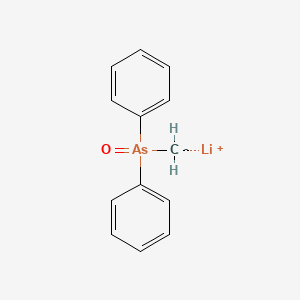
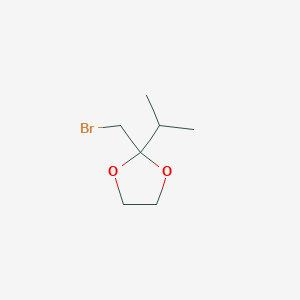
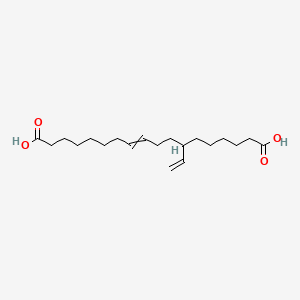
![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)
